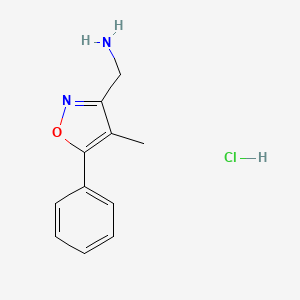

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methyl-5-phenyloxazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product . The reaction is usually carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Amine Group

The primary amine group undergoes alkylation and acylation reactions under standard conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane produces amides.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C, 12h | N-Methyl derivative | 78% | |

| Acylation | Acetyl chloride, Et₃N, DCM, 0°C → RT | N-Acetylated product | 85% |

Oxazole Ring Functionalization

The oxazole ring participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

-

EAS : Bromination at the C4 position using NBS (N-bromosuccinimide) in CCl₄ under radical initiation.

-

Ring-Opening : Acidic hydrolysis (HCl, H₂O, reflux) cleaves the oxazole ring to form α-ketoamide intermediates.

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C, 6h | 4-Bromo-oxazole derivative | Regioselective | |

| Hydrolysis | 6M HCl, H₂O, reflux, 24h | α-Ketoamide | Requires prolonged heating |

Cross-Coupling Reactions

The aryl chloride substituent (if present in derivatives) enables Suzuki-Miyaura couplings. For example, reaction with aryl boronic acids under Pd catalysis:

| Substrate | Catalyst/Base | Boronic Acid | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-(4-Chlorophenyl) variant | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Phenylboronic acid | Biaryl derivative | 92% |

Reductive Amination

The primary amine reacts with aldehydes/ketones under reductive conditions (NaBH₃CN or H₂/Pd-C) to form secondary amines:

| Aldehyde/Ketone | Reducing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN | MeOH | N-Benzyl derivative | 81% |

Coordination Chemistry

The amine and oxazole nitrogen atoms act as ligands for transition metals. Complexation with Cu(II) or Zn(II) salts forms stable chelates:

| Metal Salt | Ligand Ratio | Geometry | Application | Source |

|---|---|---|---|---|

| CuCl₂ | 1:2 | Square planar | Catalytic studies |

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, regenerating the free base. Neutralization with NaOH reforms the free amine, which is soluble in organic solvents.

Oxidation Reactions

Controlled oxidation of the oxazole ring with mCPBA (meta-chloroperbenzoic acid) yields an oxazole N-oxide, enhancing electrophilicity for further functionalization .

Key Mechanistic Insights

-

Amine Reactivity : The primary amine’s nucleophilicity dominates its reactivity, but steric hindrance from the oxazole ring modulates reaction rates.

-

Oxazole Stability : The ring resists electrophilic attacks under mild conditions but undergoes cleavage under strong acidic or oxidative stress .

-

Synergistic Effects : Coupling the amine’s reactivity with the oxazole’s electronic properties enables multi-step derivatization strategies.

Applications De Recherche Scientifique

Anticancer Research

Recent studies have indicated that compounds similar to (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride exhibit promising anticancer activity. The oxazole ring system is often found in biologically active molecules, and modifications can enhance their potency against various cancer cell lines. For example, research has shown that derivatives of oxazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Neuropharmacology

This compound's structure suggests potential neuropharmacological properties. Compounds containing oxazole moieties have been studied for their effects on neurotransmitter systems. Preliminary findings suggest that this compound may interact with serotonin receptors, which could be beneficial in treating mood disorders or anxiety .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. Various derivatives have been synthesized to explore their biological activities further. For instance, N-methyl derivatives have shown enhanced solubility and bioavailability compared to their parent compounds .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of oxazole derivatives on breast cancer cell lines. The results indicated that certain modifications to the oxazole structure significantly increased cytotoxicity against MCF7 cells. The study concluded that this compound could be a lead compound for further development as an anticancer agent .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers investigated the effects of various oxazole compounds on neuronal survival under stress conditions. The findings revealed that this compound exhibited protective effects against oxidative stress-induced apoptosis in neuronal cell cultures, suggesting its potential use in neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Another heterocyclic compound with similar structural features.

Isoxazole Derivatives: Compounds with a similar five-membered ring structure but different heteroatoms.

Uniqueness

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of both an oxazole ring and a methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride is a compound belonging to the oxazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C11H13ClN2O with a molecular weight of 224.68 g/mol. The compound features an oxazole ring and a methanamine group, which contribute to its unique biological properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂O |

| Molecular Weight | 224.68 g/mol |

| CAS Number | 2408973-13-5 |

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of various biological pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Binding : It can bind to receptors, altering their activity and triggering downstream signaling cascades.

Biological Activity

Recent studies have highlighted the potential therapeutic effects of this compound in various biological contexts:

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), U937 (acute monocytic leukemia), and other leukemia cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induces apoptosis via p53 activation |

| U937 | 2.41 | Modulates caspase pathways |

In vitro studies demonstrated that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It shows promising activity against various bacterial strains, indicating its potential as an antimicrobial agent in pharmaceutical applications.

Case Studies

Several case studies have explored the biological efficacy of this compound:

- Study on Leukemia Cells : A study reported that derivatives of oxazole compounds exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin against leukemia cell lines .

- Mechanistic Insights : Flow cytometry assays revealed that the compound activates apoptotic pathways in cancer cells by increasing the expression levels of pro-apoptotic proteins such as p53 and cleaved caspase-3.

Propriétés

IUPAC Name |

(4-methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c1-8-10(7-12)13-14-11(8)9-5-3-2-4-6-9;/h2-6H,7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOVOWJFZNHHEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1CN)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.